Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid
Description
Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid is a bicyclic compound featuring a norbornane-like scaffold ([2.2.1]heptane) with a tert-butoxycarbonyl (Boc) protecting group, two hydroxyl groups at positions 6 and 7, and a carboxylic acid at position 3. The stereochemistry (1S,3S,4S,6R,7S) and racemic nature imply a complex synthesis requiring precise control over multiple stereocenters. This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging its rigid bicyclic structure for conformational restraint in drug candidates.
Properties
IUPAC Name |
(3S,6R)-6,7-dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-7(10(16)17)5-4-6(14)8(13)9(5)15/h5-9,14-15H,4H2,1-3H3,(H,16,17)/t5?,6-,7+,8?,9?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHPVBNHISPGEM-MGPOHBFLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C(CC(C2O)C1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C2C[C@H](C1C2O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid is a bicyclic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C12H19NO4
- Molecular Weight : 227.29 g/mol
- Boiling Point : 474.9 ± 45.0 °C (predicted)
- Density : 1.440 ± 0.06 g/cm³ (predicted)
- pKa : 3.67 ± 0.60 (predicted)
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in metabolic pathways:
- Enzyme Inhibition : Studies have shown that this compound may inhibit certain enzymes related to metabolic processes, which can lead to altered biochemical pathways.
- Receptor Modulation : It is suggested that the compound interacts with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and uptake.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of cell wall synthesis and interference with metabolic functions.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory activity in vitro and in vivo. It seems to inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Study on Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, it was found that:
- Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was determined to be 32 µg/mL, while for E. coli it was 64 µg/mL.
- Mechanism : The compound was shown to disrupt bacterial cell membrane integrity.
Neuroprotective Study
A study involving a rat model of Alzheimer's disease demonstrated that treatment with the compound resulted in:
- Reduction in Amyloid-beta Plaques : A significant decrease in amyloid-beta plaque formation was observed.
- Behavioral Improvements : Rats treated with the compound displayed improved memory and cognitive function as assessed by maze tests.
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The target compound is compared to three analogs (Table 1), highlighting key differences:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural features.
Key Observations:
Bicyclo System: The [2.2.1]heptane scaffold (target and ) offers greater rigidity and strain compared to the [2.2.2]octane system (), influencing reactivity and binding affinity in drug design .
Substituents: Hydroxyl Groups (Target): The 6,7-dihydroxy groups enhance polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the difluoro () and non-hydroxylated () analogs. Fluorine (): The 5,5-difluoro substituents increase lipophilicity (XLogP³ = 2.4 vs. target’s ~0.5), favoring membrane permeability . Amino Group (): The 5-amino substituent introduces a reactive site for further derivatization, contrasting with the target’s hydroxyls .
Physicochemical Properties :
- The target’s hydroxyl groups reduce logP (estimated ~0.5) compared to the difluoro analog (logP 2.4), suggesting divergent applications in drug discovery (e.g., CNS vs. hydrophilic targets).
- Higher hydrogen-bond acceptors (8 vs. 5–6 in analogs) may improve binding specificity but complicate synthetic purification .
Q & A
Q. Discrepancies in synthetic yields between platinum-catalyzed and non-catalytic routes: Which factors dominate?
- Answer : Platinum oxide (PtO₂) enhances hydrogenation efficiency in strained bicyclic systems but is cost-prohibitive. Lower yields in non-catalytic routes (e.g., 18%) stem from incomplete ring closure or side reactions. DOE (Design of Experiments) optimization can identify critical parameters (e.g., pressure, temperature) for yield improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
